molecular formula C19H19N3O6 B1193711 Tubulin-IN-3n

Tubulin-IN-3n

Cat. No.: B1193711
M. Wt: 385.38
InChI Key: VIULEPBRZCMMEP-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin-IN-3n is a potent small-molecule inhibitor that targets tubulin, a core component of the microtubule cytoskeleton. Microtubules are dynamic filaments critical for essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this compound disrupts the normal polymerization dynamics of microtubules. This disruption is particularly detrimental to rapidly dividing cells, as it can lead to cell cycle arrest at the G2/M phase and the induction of apoptosis, or programmed cell death. Due to this mechanism of action, compounds like this compound are valuable research tools in the field of oncology for studying mitotic inhibition, mechanisms of drug resistance, and for screening new anti-cancer therapies. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the latest scientific literature and product-specific data sheets for detailed information on binding sites, IC50 values, and specific experimental protocols.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.38

IUPAC Name

(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-oxo-2-(3,4,5-trimethoxyphenyl)acetohydrazonoyl cyanide

InChI

InChI=1S/C19H19N3O6/c1-25-15-6-5-12(9-14(15)23)21-22-13(10-20)18(24)11-7-16(26-2)19(28-4)17(8-11)27-3/h5-9,21,23H,1-4H3/b22-13+

InChI Key

VIULEPBRZCMMEP-LPYMAVHISA-N

SMILES

N#C/C(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)=N\NC2=CC=C(OC)C(O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tubulin IN-3n;  Tubulin-IN 3n;  Tubulin IN 3n;  Tubulin-IN-3n

Origin of Product

United States

Molecular Mechanisms of Tubulin in 3n As a Tubulin Targeting Agent

Interaction of Tubulin-IN-3n with the Tubulin Dimer

The interaction of any small molecule with the α/β-tubulin heterodimer is the foundational event for its activity as a microtubule-targeting agent. This interaction is defined by the specific binding site on the tubulin protein, the stoichiometry of this binding, and the resulting impact on the protein's structure and function.

Identification of this compound Binding Sites on α/β-Tubulin

The precise binding location of a ligand on the tubulin dimer dictates its mechanism of action. Tubulin has several well-characterized binding sites that accommodate a wide variety of chemical scaffolds. pnas.org

Most tubulin inhibitors bind to one of three major sites: the colchicine (B1669291), vinca (B1221190), or paclitaxel (B517696) (taxane) binding sites. pnas.orgnih.gov

Colchicine Binding Site: Located at the interface between the α- and β-tubulin subunits, agents binding here, like colchicine itself, typically inhibit microtubule polymerization. nih.govacs.org Binding at this site often introduces a steric clash that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice. acs.org

Vinca Alkaloid Binding Site: Situated on the β-tubulin subunit at the dimer-dimer interface within a protofilament, vinca alkaloids inhibit microtubule growth by preventing the addition of new tubulin dimers. nih.govnih.gov

Paclitaxel (Taxane) Binding Site: Located on the inner surface of the microtubule lumen within the β-tubulin subunit, paclitaxel and other taxanes stabilize microtubules, preventing their depolymerization. nih.govnih.gov

Without experimental data for this compound, it is hypothesized that it would bind to one of these established pockets, or potentially a less common one.

In recent years, new binding sites on the tubulin dimer have been identified, expanding the landscape for drug discovery. pnas.orgdrugtargetreview.com These novel sites can be allosteric, meaning that binding at one site can influence the conformation and ligand affinity at a distant site on the protein. portlandpress.com The discovery of a ninth tubulin-binding site, the "Tumabulin site," which is dependent on the presence of the protein RB3, highlights the potential for identifying unique regulatory pockets. pnas.org Should this compound not compete with classical inhibitors, investigation into a novel or allosteric site would be warranted.

Potential Overlap with Known Binding Domains (e.g., Colchicine, Vinca, Paclitaxel)

Stoichiometry of this compound Binding to Tubulin

The stoichiometry of binding refers to the number of ligand molecules that bind to a single tubulin dimer at saturation. For many tubulin inhibitors, a 1:1 stoichiometry is observed, where one molecule of the drug binds to one tubulin heterodimer. csic.es However, different stoichiometries can occur. For instance, some compounds have been shown to bind with a 2:1 or even a 4:1 ratio to tubulin or tubulin complexes, indicating multiple binding sites or cooperative binding events. pnas.orgresearchgate.net The stoichiometry of this compound would be a critical parameter to determine its mechanism, with substoichiometric inhibitors often having potent effects at low concentrations. nih.gov

Impact of this compound on Tubulin Conformation and Assembly Dynamics

The binding of a ligand to tubulin can induce significant conformational changes that directly affect its ability to polymerize into microtubules.

Modulation of Tubulin Curved-to-Straight Conformational Switch

Unpolymerized tubulin dimers exist in a curved or "bent" conformation. elifesciences.org For microtubule assembly to occur, the dimers must adopt a "straight" conformation that is compatible with the microtubule lattice. nih.govnih.gov This curved-to-straight transition is a critical regulatory step in microtubule dynamics and is driven by GTP binding and hydrolysis. nih.govwikipedia.org

Many tubulin-destabilizing agents, particularly those that bind to the colchicine site, act by preventing this conformational switch. acs.org By locking the tubulin dimer in a curved state, these inhibitors render it incapable of incorporating into the growing microtubule, thus inhibiting polymerization. acs.org Conversely, microtubule-stabilizing agents like paclitaxel are thought to promote a straight conformation, favoring assembly and preventing disassembly. portlandpress.com The effect of this compound on this conformational equilibrium would be a key determinant of its function as a microtubule stabilizer or destabilizer.

Influence on GTP Binding and Hydrolysis Kinetics in Tubulin

There is no available research data detailing the influence of this compound on the binding of guanosine (B1672433) triphosphate (GTP) to β-tubulin or on the kinetics of GTP hydrolysis, a critical process for microtubule dynamics.

Effects on Protofilament Assembly and Microtubule Lateral Interactions

Specific studies on how this compound affects the longitudinal assembly of tubulin dimers into protofilaments or the lateral interactions between protofilaments to form the microtubule sheet have not been published.

Regulation of Microtubule Polymerization by this compound

While generally classified as an inhibitor, the specific quantitative effects and mechanisms of this regulation are not documented.

Inhibition of Tubulin Polymerization and Microtubule Formation

The primary description of this compound is as an inhibitor of tubulin polymerization. medkoo.comhodoodo.comdcchemicals.com However, quantitative data from tubulin polymerization assays, such as IC50 values or detailed kinetic analyses, are not present in the available literature.

Table 1: Research Data on this compound Polymerization Inhibition

Parameter Reported Finding
Mechanism Inhibitor of tubulin polymerization medkoo.comdcchemicals.com
IC50 Value Not Available

| Kinetic Data | Not Available |

Promotion of Microtubule Destabilization and Depolymerization

There is no specific information available to confirm or quantify whether this compound actively promotes the destabilization or depolymerization of existing microtubules.

Alteration of Microtubule Catastrophe and Rescue Frequencies

No studies have been found that analyze the effect of this compound on the frequencies of microtubule catastrophe (the switch from growing to shrinking) and rescue (the switch from shrinking to growing).

Consequences of this compound on Microtubule Network Organization

The known consequence of this compound's activity is the disruption of the microtubule network to a degree that causes cell cycle arrest. medkoo.comdcchemicals.com However, detailed morphological studies or quantitative analysis of the changes in the microtubule network architecture in the presence of this compound are not available.

Table 2: Compound Names Mentioned

Compound Name
This compound

Disruption of Interphase Microtubule Arrays

During interphase, the period of the cell cycle when a cell grows and replicates its DNA, microtubules form a vast, dynamic network that is critical for cell shape and intracellular organization. nih.govplos.org Tubulin-targeting agents, by their nature, alter this network. csic.es These compounds can either inhibit the polymerization of tubulin into microtubules or hyper-stabilize the existing microtubules, both of which disrupt the delicate balance of microtubule dynamics. aacrjournals.org

The disruption of the interphase microtubule network by a tubulin-binding agent like this compound can lead to significant changes in cell morphology and function. The dynamic instability of microtubules—the process of switching between growth and shrinkage—is essential for the network to adapt and perform its functions. nih.gov Inhibition of this process leads to a static, non-functional microtubule cytoskeleton. While specific studies detailing the precise morphological changes to interphase arrays caused by this compound are not broadly available in the reviewed literature, the general mechanism of tubulin inhibitors involves preventing the normal assembly and disassembly of these structures, thereby compromising the cell's structural integrity and transport systems. csic.esnih.gov

Interference with Mitotic Spindle Formation and Function

The most profound cellular effect of tubulin-targeting agents is observed during mitosis. nih.gov The mitotic spindle is a complex, microtubule-based machine responsible for the accurate segregation of chromosomes into two daughter cells. researchgate.netmolbiolcell.org Its proper formation and function are exquisitely sensitive to alterations in microtubule dynamics. researchgate.net this compound, by inhibiting tubulin polymerization, directly obstructs the assembly of the mitotic spindle, a phenotype common to many tubulin inhibitors. nih.gov This interference leads to a mitotic arrest, where the cell is unable to proceed through cell division. csic.es

Effects of Microtubule Disruption on Mitosis
Mitotic StageNormal Function of MicrotubulesObserved Effect of Tubulin Inhibitors
Prophase/PrometaphaseCentrosome separation and maturation; nucleation of spindle microtubules. molbiolcell.orgportlandpress.comFailure of centrosomes to separate, disorganized or collapsed spindle poles. oncotarget.combiorxiv.org
MetaphaseFormation of a bipolar spindle; attachment of kinetochores to microtubules (K-fibers); chromosome alignment at the metaphase plate. researchgate.netfrontiersin.orgAberrant spindle structures (monopolar or multipolar); failure of chromosome congression; lack of tension at kinetochores. oncotarget.combiorxiv.org
AnaphaseSegregation of sister chromatids to opposite poles. frontiersin.orgCell cycle arrest prior to anaphase due to spindle assembly checkpoint activation. csic.es

The poles of the mitotic spindle are organized by centrosomes in most animal cells. portlandpress.com During mitotic entry, centrosomes mature and increase their microtubule-nucleating capacity, a process driven by the recruitment of proteins like γ-tubulin. molbiolcell.orgportlandpress.com γ-tubulin, as part of the γ-tubulin ring complex (γ-TuRC), is essential for templating and nucleating microtubules. biorxiv.orgmolbiolcell.org

This compound's inhibitory action on tubulin polymerization can lead to defects in spindle pole integrity. Research on other microtubule-disrupting agents shows that such interference can cause the fragmentation of spindle poles or the formation of aberrant spindle structures, such as monopolar or multipolar spindles. oncotarget.combiorxiv.org For instance, the compound C75, which also binds to the colchicine-pocket on tubulin, causes rapid spindle pole fragmentation followed by microtubule regrowth into multipolar spindles. biorxiv.org This occurs because the structural integrity of the spindle pole relies on a focused array of microtubule minus-ends, which are anchored by a complex protein matrix, including pericentrin that links γ-TuRCs to the centrosome. molbiolcell.orgplos.org Disruption of the microtubule network can lead to the dispersal of this pole material, including γ-tubulin, resulting in disorganized and often multiple poles. biorxiv.orgbiologists.com This loss of pole integrity prevents the formation of a stable, bipolar spindle capable of segregating chromosomes correctly. oncotarget.com

The connection between spindle microtubules and chromosomes occurs at the kinetochore, a complex protein structure assembled on the centromeric region of each chromosome. plos.org The formation of stable, end-on kinetochore-microtubule attachments (k-fibers) is crucial for generating the tension required to satisfy the spindle assembly checkpoint and to pull sister chromatids apart during anaphase. frontiersin.orgrupress.org

The process of attachment is dynamic, often beginning with lateral interactions between a kinetochore and the side of a microtubule, which then mature into stable end-on attachments. rupress.org Tubulin inhibitors like this compound severely impede this process. By preventing the polymerization of tubulin, the compound reduces the availability of dynamic microtubules necessary to "search and capture" kinetochores. researchgate.netembopress.org Studies on other agents show that a lack of microtubule dynamics prevents the formation of stable k-fibers. embopress.org Even if some attachments form, the absence of polymerization-driven pushing and pulling forces prevents the generation of proper tension across sister kinetochores. frontiersin.org This lack of tension is a key signal that keeps the spindle assembly checkpoint active, arresting the cell in mitosis and preventing chromosome segregation. frontiersin.org For example, studies on the protein parthenolide, which was found to target kinetochore proteins rather than tubulin in cellulo, demonstrated that impeding stable kinetochore-microtubule attachments leads to a significant reduction in tubulin intensity at the mitotic spindle after cold treatment, indicating improperly formed k-fibers. embopress.org This highlights the sensitivity of these attachments to any perturbation in the mitotic machinery.

Key Proteins in Spindle Assembly and Kinetochore Attachment
Protein/ComplexPrimary FunctionPotential Impact of this compound
α/β-TubulinForms the microtubule polymer. wikipedia.orgDirect binding and inhibition of polymerization.
γ-Tubulin (in γ-TuRC)Nucleates microtubules at the spindle poles. biorxiv.orgmolbiolcell.orgReduced microtubule nucleation due to lack of available tubulin dimers and disorganized spindle poles. molbiolcell.orgbiologists.com
PericentrinAnchors γ-TuRCs to the centrosome. molbiolcell.orgDispersal from spindle poles following microtubule network collapse.
Kinetochore Proteins (e.g., NDC80, SPC105R)Mediate the attachment of microtubules to chromosomes. plos.orgFailure to form stable end-on attachments due to lack of dynamic microtubules. plos.orgembopress.org

Cellular Responses Elicited by Tubulin in 3n

Cell Cycle Perturbations Induced by Tubulin-IN-3n

This compound's primary mechanism of action involves the disruption of microtubule function, which is critical for various cellular processes, most notably cell division. This interference leads to significant perturbations in the cell cycle.

Induction of G2/M Phase Arrest

A hallmark of compounds that target tubulin is their ability to arrest cells in the G2/M phase of the cell cycle. researchgate.netresearchgate.net Microtubules are the primary components of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis (M phase). plos.org By inhibiting tubulin polymerization, compounds like this compound prevent the formation of a functional mitotic spindle. researchgate.nettandfonline.com This disruption is detected by the cell's internal surveillance mechanisms, leading to a halt in cell cycle progression at the boundary between the G2 phase (the final growth phase before mitosis) and the M phase. oncotarget.comresearchgate.net

Studies on various tubulin inhibitors have consistently demonstrated this effect. For instance, treatment of cancer cell lines with tubulin-inhibitory molecules leads to a significant accumulation of cells in the G2/M phase, as determined by flow cytometry analysis. oncotarget.comresearchgate.net This arrest is often characterized by an increase in the levels of key G2/M regulatory proteins such as Cyclin B1. plos.orgresearchgate.net The inability to form a proper spindle apparatus prevents the cell from entering and completing mitosis, effectively trapping it in this late stage of the cell cycle. researchgate.nettandfonline.com

Activation of the Spindle Assembly Checkpoint (SAC)

The arrest at the G2/M phase is directly mediated by the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance system. molbiolcell.orgembopress.org The SAC monitors the attachment of chromosomes to the mitotic spindle. elifesciences.org When microtubules are disrupted by agents like this compound, chromosomes are unable to achieve proper bipolar attachment to the spindle. csic.es This lack of correct attachment sends a signal that activates the SAC. researchgate.netelifesciences.org

The activated SAC prevents the onset of anaphase, the mitotic stage where sister chromatids separate. molbiolcell.org It does this by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a large protein complex responsible for marking key mitotic proteins for degradation. embopress.org Key proteins in the SAC, such as MAD2 (Mitotic Arrest Deficient 2), are essential for this process. molbiolcell.orgembopress.org By keeping the APC/C inactive, the SAC ensures that the cell does not proceed with division in the presence of a defective spindle, thereby preventing catastrophic chromosome missegregation and aneuploidy. embopress.orgcsic.es Prolonged activation of the SAC due to persistent microtubule disruption can ultimately trigger cell death pathways. researchgate.netembopress.org

Cellular Fate Determination Following this compound Exposure

The sustained cell cycle arrest induced by this compound ultimately leads to the activation of programmed cell death, or apoptosis. This process is a highly regulated and essential mechanism for removing damaged or unwanted cells.

Apoptosis Induction Mechanisms

The decision to undergo apoptosis following treatment with tubulin inhibitors is a complex process involving multiple signaling pathways. The prolonged mitotic arrest and the cellular stress caused by microtubule disruption are key triggers for initiating the apoptotic cascade. tandfonline.comcsic.es

A central feature of apoptosis is the activation of a family of proteases called caspases. nih.gov Following prolonged mitotic arrest induced by tubulin inhibitors, the intrinsic pathway of apoptosis is typically initiated. This leads to the activation of initiator caspases, such as caspase-9. frontiersin.org Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3. mdpi.commedchemexpress.com

The activation of caspase-3 is a critical step, as it is responsible for cleaving a wide range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. plos.orgnih.gov Studies have shown that treatment with tubulin-targeting agents leads to the emergence of the cleaved, active form of caspase-3. plos.org

The activation of the caspase cascade is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, such as Bax. nih.govuv.es The ratio of these opposing proteins is a key determinant of whether a cell lives or dies. nih.gov

In response to treatment with microtubule-targeting drugs, a shift in this balance occurs, favoring apoptosis. nih.gov This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.gov The upregulation of Bax is significant because, upon activation, it translocates to the mitochondria and forms pores in the outer mitochondrial membrane. frontiersin.orgmdpi.com This leads to the release of cytochrome c, a key event that triggers the activation of caspase-9 and the subsequent caspase cascade. uv.es Furthermore, some tubulin inhibitors have been shown to induce the phosphorylation of Bcl-2, which can inactivate its anti-apoptotic function, further promoting cell death. portlandpress.comnih.gov

Preclinical Pharmacodynamics and Biological Activity of Tubulin in 3n

In Vitro Characterization of Tubulin-IN-3n Biological Activity

Cell-Based Antiproliferative Assays (e.g., GI50, IC50 determination)

No publicly available data exists for the GI50 or IC50 values of this compound in any cancer cell lines.

Flow Cytometric Analysis of Cell Cycle Distribution

There is no published information regarding the effects of this compound on cell cycle distribution as determined by flow cytometry.

Immunofluorescence Microscopy for Microtubule Cytoskeleton Morphology

No studies describing the morphological changes of the microtubule cytoskeleton in response to this compound treatment have been found in the public domain.

Measurement of Reactive Oxygen Species (ROS) Production

Information on whether this compound induces or mitigates the production of reactive oxygen species is not available in published literature.

Assessment of Mitochondrial Depolarization

There are no publicly accessible studies that have assessed the effect of this compound on mitochondrial membrane potential.

In Vivo Efficacy Studies of this compound (Non-Human Models)

No in vivo efficacy studies for this compound in any non-human models have been reported in the public scientific literature.

Assessment in Murine Xenograft Models (e.g., Orthotopic, Subcutaneous)

Information regarding the assessment of this compound in murine xenograft models, including orthotopic or subcutaneous models, is not available in the public domain. Research detailing the use of this specific compound in animal tumor models has not been published.

Analysis of Microtubule Dynamics in Vivo (e.g., growth cone dynamics in neuronal models)

No studies have been published that analyze the in vivo effects of this compound on microtubule dynamics. Research on its impact on processes such as growth cone dynamics in neuronal models is not available.

Synergistic Effects with Other Therapeutic Agents in Preclinical Models

There is no information available from preclinical models regarding the potential synergistic effects of this compound when used in combination with other therapeutic agents.

Tubulin Isotype and Post Translational Modification Ptm Selectivity of Tubulin in 3n

Influence of Tubulin Post-Translational Modifications on Tubulin-IN-3n Activity

Acetylation and Detyrosination/Tyrosination

Tubulin acetylation primarily occurs on lysine (B10760008) 40 (K40) of α-tubulin, located within the microtubule lumen nih.govmicropublication.orgfrontiersin.org. This modification is generally associated with long-lived, stable microtubules and can influence microtubule flexibility and resistance to mechanical stress nih.govcsic.es. The acetylation state is dynamically regulated by α-tubulin acetyltransferases (e.g., α-TAT1) and deacetylases (e.g., HDAC6, SIRT2) csic.es.

The tyrosination/detyrosination cycle involves the reversible removal and re-addition of a C-terminal tyrosine residue on α-tubulin frontiersin.orgnih.govfrontiersin.org. Tyrosinated tubulin is typically found in dynamic microtubules, while detyrosinated tubulin is associated with more stable and longer-lived microtubules frontiersin.orgnih.govnih.govfrontiersin.org. This cycle is regulated by tubulin tyrosine ligase (TTL), which adds tyrosine, and tubulin carboxypeptidases (e.g., VASH1/2-SVBP, MATCAP), which remove it biorxiv.orguniprot.org. Detyrosination can influence microtubule-MAP interactions and motor protein binding frontiersin.orgnih.gov.

As of the current review, specific data detailing the influence of acetylation or the tyrosination/detyrosination status of tubulin on the binding or efficacy of this compound are not reported in the available literature.

Polyglutamylation and Polyglycylation

Polyglutamylation is a prominent PTM involving the addition of glutamate (B1630785) residues to the γ-carboxyl groups of specific glutamic acids in the C-terminal tails of both α- and β-tubulin frontiersin.orgfrontiersin.orgcytoskeleton.comwikipedia.org. This modification is particularly abundant in neurons, cilia, and centrioles micropublication.orgfrontiersin.orgwikipedia.orgmdpi.comnih.gov. Polyglutamylation is catalyzed by tubulin tyrosine ligase-like (TTLL) enzymes (e.g., TTLL1, TTLL7) and reversed by cytosolic carboxypeptidases (CCPs) wikipedia.orgnih.govrcsb.org. The length and pattern of polyglutamate chains can fine-tune interactions with MAPs and motor proteins, affecting processes like microtubule severing and cargo transport frontiersin.orgnih.govuniprot.orgcytoskeleton.comnih.govrcsb.org.

Polyglycylation, another polymodification, involves the addition of glycine (B1666218) residues, either singly or in chains, to internal glutamate residues in the C-terminal tails of α- and β-tubulin annualreviews.orgmicropublication.orgmdpi.comnih.gov. This PTM is primarily found in axonemal microtubules, such as those in cilia and flagella, and is catalyzed by TTLL enzymes like TTLL3, TTLL8, and TTLL10 micropublication.orgmdpi.comnih.gov. Polyglycylation is essential for ciliary maintenance and motility.

Currently, there are no specific research findings in the public domain that describe how polyglutamylation or polyglycylation of tubulin affects the binding characteristics or cellular efficacy of this compound.

Mechanism of Altered this compound Binding or Efficacy by PTMs

However, without specific experimental data on this compound, any discussion of the precise mechanism by which tubulin PTMs might alter its binding or efficacy would be speculative. The available information does not provide details on whether this compound's activity is modulated by changes in microtubule stability induced by PTMs, direct steric hindrance from PTMs, or allosteric effects on tubulin conformation mediated by PTMs.

Interactions of Tubulin in 3n with Microtubule Associated Proteins Maps

Modulation of Tubulin-MAP Interactions by Tubulin-IN-3n

Specific detailed research findings on how this compound directly modulates the interactions between tubulin and various MAPs, including quantitative data or direct experimental observations, are not identified in the current literature. While general mechanisms exist for how tubulin-binding compounds can influence MAP interactions by altering tubulin conformation or microtubule stability, these are not specifically attributed to this compound in the provided information.

Stathmin family proteins, such as Stathmin-1 (Oncoprotein 18/Op18) and Stathmin-4 (RB3), are known microtubule-destabilizing proteins that sequester tubulin dimers, thereby inhibiting microtubule polymerization and promoting microtubule catastrophes molbiolcell.orgbiologists.comnih.govnih.gov. Stathmin-1, for instance, forms a complex with two tubulin heterodimers, reducing the pool of free tubulin available for polymerization nih.gov. This interaction is sensitive to pH and can be modulated by stathmin phosphorylation molbiolcell.orgnih.gov. Similarly, RB3, a member of the stathmin family, is capable of binding to two tubulin dimers, inhibiting their polymerization into microtubules .

While the general mechanisms of stathmin-tubulin interactions are well-characterized, specific studies detailing the influence of this compound on the activity or binding of Stathmin-1 or Stathmin-4/RB3 are not found in the available search results. Therefore, no specific data tables can be generated for this interaction concerning this compound.

Motor proteins like kinesins and dyneins are essential for intracellular transport, moving various cargoes along microtubule tracks biologists.comfrontiersin.orgthno.org. Kinesins typically mediate anterograde transport (away from the cell body), while dyneins are responsible for retrograde transport (towards the cell body) frontiersin.org. The interaction between motor proteins and microtubules can be influenced by tubulin post-translational modifications (PTMs) and the conformation of tubulin dimers within the microtubule lattice frontiersin.orgresearchgate.netpnas.orgportlandpress.comdovepress.comeuropa.eu. For example, polyglutamylation of tubulin C-terminal tails can enhance the motility of certain kinesins researchgate.netdovepress.com. Kinesins and dyneins have been shown to share overlapping microtubule-binding sites nih.gov.

Despite the known regulatory mechanisms of motor protein activity by microtubule properties, specific research findings describing the direct effects of this compound on kinesin or dynein activity, their binding to microtubules, or their transport functions are not identified in the current search results. Consequently, no specific data tables can be presented for these effects concerning this compound.

Microtubules are regulated by a diverse array of MAPs that stabilize, destabilize, sever, or cross-link them, and mediate their interactions with other cellular components wikipedia.orgfrontiersin.orgaacrjournals.org. These MAPs play critical roles in defining where and when microtubules are generated, and in determining their length, dynamics, and organization . Tubulin mutations or modifications can alter the interaction between microtubule polymers and various MAPs frontiersin.orgeuropa.eu.

However, specific detailed research on the impact of this compound on other regulatory MAPs (beyond the stathmin family and motor proteins) is not found in the available literature. Therefore, no specific data tables can be provided.

Effects on Motor Proteins (e.g., Kinesins, Dyneins)

Consequences for Microtubule-Based Cellular Processes

Microtubules are fundamental to numerous cellular processes, including intracellular transport and cell division csic.esthno.orgeuropa.eu. Alterations in microtubule dynamics, often induced by tubulin-targeting agents, can have profound consequences on these processes csic.esresearchgate.net.

Intracellular transport, mediated by motor proteins moving along microtubule tracks, is crucial for the correct spatiotemporal distribution of organelles, vesicles, and proteins within the cell biologists.comthno.orgpnas.orgcuni.cz. This includes the transport of mitochondria, lysosomes, and secretory vesicles biologists.comresearchgate.netpnas.org. Tubulin conformation and post-translational modifications can influence transport patterns and motor protein velocities biologists.compnas.orgportlandpress.comdovepress.com.

Accurate chromosome segregation during cell division is critically dependent on the proper assembly and function of the microtubule-based mitotic spindle nih.govpnas.orgmolbiolcell.orgfrontiersin.org. MAPs are essential for regulating microtubule nucleation, dynamics, and attachment to chromosomes, ensuring faithful chromosome segregation nih.govpnas.orgmolbiolcell.org. Tubulin modulating agents can interfere with microtubule dynamics, leading to mitotic arrest and potentially cell death csic.esresearchgate.net. Errors in chromosome segregation can lead to aneuploidy, a hallmark of cancer nih.govpnas.org.

Specific research findings detailing the direct consequences of this compound on spindle assembly and chromosome segregation fidelity, including experimental data or quantitative analyses, are not identified in the current search results. Therefore, no specific data tables outlining these consequences for this compound can be presented.

Advanced Methodologies for Tubulin in 3n Research

Structural Biology Techniques

Structural biology is pivotal for understanding the precise molecular interactions between a ligand and its target protein. For tubulin inhibitors, techniques like cryo-electron microscopy, X-ray crystallography, and computational simulations provide atomic-level insights into how these molecules bind to tubulin and exert their effects.

Cryo-Electron Microscopy (Cryo-EM) of Tubulin-IN-3n-Tubulin Complexes

Cryo-EM has become a powerful tool for determining the high-resolution structures of protein complexes in a near-native state. elifesciences.orgportlandpress.com For tubulin research, cryo-EM is used to visualize how compounds affect the structure of microtubules or tubulin protofilaments. portlandpress.comyale.edu This technique involves flash-freezing a sample of the tubulin complex, which preserves its structure and allows for imaging using an electron microscope. acs.org Recent advances in cryo-EM have enabled near-atomic resolution of microtubule structures, revealing conformational changes in tubulin dimers in response to different nucleotide states (GTP vs. GDP). portlandpress.comelifesciences.org The technique is particularly valuable for studying large, flexible structures like microtubules, which are often difficult to crystallize for X-ray diffraction. cytoskeleton.commolbiolcell.org

X-ray Crystallography of this compound-Tubulin Co-Crystals

X-ray crystallography is a gold-standard method for obtaining high-resolution three-dimensional structures of proteins and their complexes with small molecules. cytoskeleton.comnih.gov The process requires growing crystals of the tubulin protein co-complexed with the ligand of interest. These crystals are then exposed to X-rays, and the resulting diffraction patterns are used to calculate the electron density map and build an atomic model of the complex. yale.edu The first atomic structure of the αβ-tubulin dimer was solved using electron crystallography, a related technique, and since then, X-ray crystallography has been instrumental in revealing how various agents, including anticancer drugs, bind to specific sites on tubulin, such as the colchicine-binding site. yale.edumolbiolcell.orgresearchgate.net These structures provide a precise map of the binding interactions, guiding the rational design of new, more potent inhibitors. nih.gov

Molecular Dynamics Simulations for Binding Mode Prediction

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could predict its binding mode, stability, and the conformational changes it induces in tubulin. rsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a dynamic view of the protein-ligand complex. nih.govrsc.org Researchers use MD to refine binding poses obtained from docking studies, calculate binding free energies, and understand the allosteric effects of ligand binding on tubulin dynamics. nih.govnih.gov Simulations can be performed on different tubulin isotypes to explore potential selectivity. nih.gov By revealing the intrinsic bending and flexibility of the tubulin dimer, MD studies help explain the molecular mechanisms behind microtubule assembly and disassembly. elifesciences.orgrsc.org

Interactive Table: Representative Data from Molecular Dynamics Simulations of Tubulin Complexes

This table presents generalized data types obtained from MD simulations of tubulin with various ligands, as specific data for this compound is not available.

Simulation ParameterTypical Value/RangeSignificance
Simulation Time 10 - 100+ nanoseconds (ns)Ensures adequate sampling of conformational space.
RMSD of Tubulin Backbone 2 - 5 ÅIndicates the stability of the protein structure during the simulation. cytoskeleton.com
Binding Free Energy (MM-PBSA) -15 to -30 kcal/molPredicts the stability and affinity of the ligand-tubulin complex. nih.gov
Key Interacting Residues e.g., β:Cys241, Leu248, Ala316Identifies specific amino acids crucial for ligand binding. yale.edu

Biochemical and Biophysical Assays

Biochemical and biophysical assays are essential for quantifying the functional effects of a compound on tubulin polymerization and its binding characteristics. These assays provide the data necessary to confirm the hypotheses generated from structural and computational studies.

In Vitro Tubulin Polymerization Assays (Turbidity, Fluorescence-based)

In vitro tubulin polymerization assays are fundamental for determining whether a compound inhibits or promotes the assembly of microtubules. nih.gov

Turbidity-based Assays: This classic method monitors microtubule formation by measuring the increase in light scattering (turbidity) at 340-350 nm as tubulin dimers polymerize into larger microtubule structures. imrpress.comcosmobio.co.jpbenthamopenarchives.com The resulting polymerization curve allows for the characterization of a compound's effect on the nucleation, growth, and steady-state phases of microtubule assembly. benthamopenarchives.com

Fluorescence-based Assays: These assays often use a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity. nih.govresearchgate.net This method is highly sensitive and suitable for high-throughput screening of potential tubulin-targeting agents. nih.govresearchgate.net

The table below illustrates typical results from a turbidity-based tubulin polymerization assay, showing how different classes of compounds affect polymerization kinetics.

Interactive Table: Representative Findings from In Vitro Tubulin Polymerization Assays

This table shows generalized results for control compounds, as specific data for this compound is unavailable.

Compound ClassEffect on PolymerizationChange in Max Absorbance (OD₃₄₀)Example
Control (DMSO) Baseline Polymerization0.20 - 0.28N/A
Stabilizer Enhances/PromotesIncreased (e.g., 4-fold)Paclitaxel (B517696) benthamopenarchives.compnas.org
Destabilizer InhibitsDecreased (e.g., 5.5-fold)Nocodazole, Colchicine (B1669291) imrpress.comcosmobio.co.jpbenthamopenarchives.com

Computational Approaches

Molecular Docking for Ligand-Tubulin Interaction Prediction

Information not available in published scientific literature.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Information not available in published scientific literature.

Future Directions and Research Opportunities for Tubulin in 3n

Elucidating Structure-Function Relationships of Tubulin-IN-3n

A primary future direction involves a detailed elucidation of this compound's structure-function relationships. Understanding how the specific chemical structure of this compound (C38H41N2O12P) dictates its interaction with tubulin is paramount nih.gov. This research would aim to precisely identify its binding site on the αβ-tubulin heterodimer, which could be one of the established sites such as the colchicine (B1669291), Vinca (B1221190), or taxane (B156437) binding sites, or potentially a novel site frontiersin.orgmdpi.comamegroups.orgresearchgate.net.

Advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), would be instrumental in determining the atomic-level interactions between this compound and tubulin mdpi.comnih.gov. Complementary computational approaches, such as molecular docking and molecular dynamics simulations, could provide insights into binding affinity, conformational changes induced upon binding, and the energy landscape of these interactions mdpi.com. Such studies would clarify whether this compound acts as a microtubule destabilizer (inhibiting polymerization) or a stabilizer (promoting polymerization), similar to known agents like colchicine or paclitaxel (B517696), respectively csic.esresearchgate.net. Detailed structure-activity relationship (SAR) studies, involving systematic modifications to the this compound scaffold, would help identify key pharmacophores critical for its activity and potency znaturforsch.comnih.govmdpi.comnih.govnih.govresearchgate.net.

Exploring this compound's Potential as a Chemical Probe for Microtubule Biology

This compound holds significant promise as a chemical probe to advance the understanding of microtubule biology. If it exhibits high specificity and potency, it could serve as a valuable tool for dissecting various microtubule-dependent cellular processes csic.eswikipedia.orgwikipedia.orgnih.gov. Research opportunities include utilizing this compound to:

Investigate Microtubule Dynamics: By applying this compound at controlled concentrations, researchers could study its effects on microtubule polymerization rates, depolymerization, catastrophe, and rescue events in real-time within living cells nih.gov. This could involve live-cell imaging techniques with fluorescently tagged tubulin acs.org.

Probe Cell Cycle Regulation: Given that tubulin-targeting agents often induce cell cycle arrest at the G2/M phase, this compound could be used to explore the intricacies of the spindle assembly checkpoint and the cellular fates following mitotic arrest, such as apoptosis or mitotic slippage csic.esresearchgate.netmdpi.com.

Elucidate Microtubule-Associated Protein (MAP) Interactions: this compound could be employed to study how its binding to tubulin influences the interaction of various MAPs and motor proteins with microtubules, thereby affecting intracellular transport and cytoskeletal organization nih.govasploro.comannualreviews.org.

Develop Novel Assays: Its unique properties might enable the development of new in vitro and in cellulo assays for screening other potential tubulin-targeting compounds or for identifying novel components of microtubule regulatory pathways.

Investigating Resistance Mechanisms to this compound in Cellular Models

A critical area for future research is the investigation of potential resistance mechanisms that cells might develop against this compound. Understanding these mechanisms is vital for anticipating and overcoming challenges in its potential application. Studies in cellular models could explore:

Tubulin Isotype Expression: Differential expression of specific β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to various tubulin-targeting agents asploro.complos.orgoncotarget.comnih.govnih.gov. Research would examine if altered levels of particular tubulin isotypes confer resistance to this compound.

Tubulin Mutations: Mutations in α- or β-tubulin can interfere with drug binding and efficacy plos.orgnih.gov. Sequencing tubulin genes in resistant cell lines would identify any mutations that emerge under this compound pressure.

Efflux Pump Activity: Overexpression of efflux transporters, such as P-glycoprotein (P-gp), can pump drugs out of cells, leading to multidrug resistance plos.orgoncotarget.comnih.govmdpi.com. Assays to measure this compound efflux in resistant cells would be crucial.

Microtubule-Associated Proteins (MAPs) and Microtubule-Interacting Proteins (MIPs): Changes in the expression or activity of MAPs (e.g., Tau, MAP2) or MIPs (e.g., stathmin-1) can alter microtubule dynamics and influence drug sensitivity asploro.comoncotarget.com. Investigating the role of these proteins in this compound resistance would provide valuable insights.

Cellular Adaptation and Signaling Pathways: Cells may adapt to microtubule disruption by activating alternative signaling pathways or altering their apoptotic response csic.esnih.gov. Research would explore these broader cellular adaptations to this compound.

Development of Next-Generation this compound Derivatives

The development of next-generation this compound derivatives represents a significant research opportunity. Building upon initial SAR studies, medicinal chemistry efforts would focus on designing and synthesizing analogs with improved properties nih.govnih.govmdpi.combohrium.comrsc.orgnih.gov. This could involve:

Enhanced Potency and Selectivity: Modifying the core structure to achieve higher affinity for tubulin and greater specificity for cancer cells, potentially by targeting specific tubulin isotypes or post-translational modifications annualreviews.orgnih.gov.

Improved Pharmacokinetic Properties: Designing derivatives with better solubility, metabolic stability, and bioavailability to optimize their delivery and duration of action in biological systems nih.govrsc.orgnih.gov.

Overcoming Resistance: Developing derivatives that can circumvent known resistance mechanisms, for example, by designing compounds that are poor substrates for efflux pumps or that bind to tubulin in a manner less affected by common mutations or isotype expression changes mdpi.com.

Reduced Off-Target Effects: Structural modifications aimed at minimizing interactions with other cellular targets, thereby potentially reducing toxicity and improving the therapeutic index.

Conjugation Strategies: Exploring the conjugation of this compound derivatives to targeting moieties, such as antibodies (e.g., antibody-drug conjugates), to achieve more selective delivery to diseased cells nih.gov.

Comparative Studies of this compound with Existing Tubulin-Targeting Agents

Comparative studies are essential to position this compound within the landscape of existing tubulin-targeting agents. This involves a rigorous comparison of its mechanism of action, cellular effects, and in vitro and in vivo profiles against well-established drugs like paclitaxel, colchicine, vinca alkaloids, and newer agents frontiersin.orgamegroups.orgresearchgate.netresearchgate.netwikipedia.orgmdpi.com. Key areas of comparison include:

Mechanism of Microtubule Modulation: Determining whether this compound stabilizes or destabilizes microtubules and how its effect compares quantitatively to other agents csic.esresearchgate.netmdpi.comnih.govmdpi.comnih.gov.

Binding Site and Affinity: Confirming its binding site and comparing its binding affinity to tubulin with that of other known binders mdpi.commdpi.commdpi.comnih.gov.

Cell Cycle Effects and Apoptosis Induction: Comparing its ability to induce G2/M arrest and trigger apoptosis across various cancer cell lines, including those with different resistance profiles csic.esresearchgate.netmdpi.comnih.govmdpi.commdpi.com.

Impact on Microtubule Dynamics: Detailed kinetic studies to compare its influence on microtubule dynamic instability parameters (e.g., growth rate, shortening rate, catastrophe, and rescue frequencies) with those of other agents researchgate.netnih.gov.

Efficacy in Resistant Models: Evaluating its activity in cellular and potentially in vivo models that are resistant to current tubulin-targeting drugs to identify potential advantages asploro.complos.orgoncotarget.comnih.govnih.gov.

Combination Therapies: Investigating synergistic effects when this compound is combined with other anti-cancer agents, including those targeting different pathways or other tubulin-targeting agents with distinct mechanisms asploro.com.

These comparative studies would help identify the unique therapeutic niche and potential advantages of this compound, guiding its further development.

Q & A

Q. What experimental assays are recommended to assess Tubulin-IN-3n’s efficacy in tubulin binding and inhibition?

Methodological Answer:

  • Use biochemical assays such as tubulin polymerization inhibition assays to measure IC50 values under standardized buffer conditions (e.g., GTP concentration, temperature control).
  • Employ cellular assays like immunofluorescence microscopy to visualize microtubule destabilization in cancer cell lines (e.g., HeLa or A549), ensuring consistent cell density and fixation protocols.
  • Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify kinetic parameters (KD, ΔG) .

Q. How can researchers confirm this compound’s specificity for β-tubulin isoforms?

Methodological Answer:

  • Perform isoform-selective knockdown experiments using siRNA/shRNA targeting specific β-tubulin subtypes (e.g., TUBB3 vs. TUBB).
  • Combine with competitive binding assays using known isoform-specific inhibitors (e.g., colchicine for TUBB3) to assess displacement efficacy.
  • Structural analysis via X-ray crystallography or cryo-EM of this compound bound to tubulin heterodimers can resolve binding pockets and isoform interactions .

Advanced Research Questions

Q. How should dose-response studies be designed to minimize off-target effects in this compound experiments?

Methodological Answer:

  • Use scaffold-hopping analogs as negative controls to distinguish tubulin-specific effects from nonspecific cytotoxicity.
  • Implement high-content screening (HCS) with multiplexed readouts (e.g., mitochondrial membrane potential, DNA damage markers) to detect off-target pathways.
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate intracellular drug concentrations with microtubule dynamics, ensuring physiologically relevant dosing .

Q. What strategies resolve discrepancies between in vitro tubulin polymerization data and in vivo tumor regression results?

Methodological Answer:

  • Investigate tumor microenvironment factors (e.g., hypoxia, pH gradients) that may alter this compound’s bioavailability.
  • Perform ex vivo microtubule stability assays using tumor biopsies from treated animal models to compare with in vitro findings.
  • Analyze metabolite profiling to identify potential prodrug activation or degradation products that influence efficacy .

Q. How can researchers address contradictory reports on this compound’s synergy with taxanes?

Methodological Answer:

  • Standardize combination index (CI) calculations using the Chou-Talalay method across multiple cell lines and taxane concentrations.
  • Evaluate cell cycle synchronization (e.g., via serum starvation or nocodazole pretreatment) to control for mitotic entry timing, which affects taxane synergy.
  • Publish raw datasets and reproducibility checklists (e.g., MIAME guidelines) to enable cross-study validation .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s effects on microtubule dynamics in time-lapse imaging?

Methodological Answer:

  • Apply tracking algorithms (e.g., Fiji/ImageJ plugins) to quantify microtubule growth rates and catastrophe frequencies.
  • Use mixed-effects models to account for inter-cell variability and repeated measurements.
  • Validate findings with bootstrapping or Bayesian inference to assess robustness in small-sample studies .

Q. How should researchers operationalize “resistance mechanisms” to this compound in longitudinal studies?

Methodological Answer:

  • Establish isogenic resistant cell lines via chronic low-dose exposure, followed by whole-exome sequencing to identify mutations (e.g., in β-tubulin or efflux pumps).
  • Monitor ABC transporter upregulation (e.g., P-glycoprotein) using qPCR and functional assays with verapamil inhibition.
  • Incorporate patient-derived xenograft (PDX) models to mirror clinical resistance heterogeneity .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in preclinical studies of this compound?

Methodological Answer:

  • Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to minimize sample bias.
  • Disclose all chemical synthesis details (purity, batch variability) and negative results to avoid publication bias.
  • Share open-access datasets in repositories like Zenodo or Figshare to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulin-IN-3n
Reactant of Route 2
Tubulin-IN-3n

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.